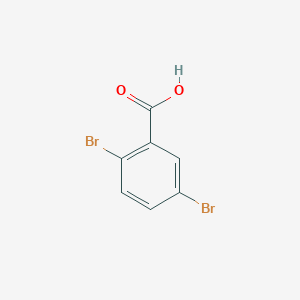

2,5-Dibromobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190697. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQKOTVDGCJJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209862 | |

| Record name | Benzoic acid, 2,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-71-9 | |

| Record name | 2,5-Dibromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIC ACID, 2,5-DIBROMO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6IIX5WZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2,5-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the bromine substituents provide reactive handles for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapeutics.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 610-71-9 | [1][2] |

| Molecular Formula | C₇H₄Br₂O₂ | [1][2] |

| Molecular Weight | 279.91 g/mol | [1][2] |

| Appearance | White to off-white or yellow to orange powder/crystal | [1] |

| Melting Point | 156-159 °C | [1][3] |

| Boiling Point | 344.6 ± 32.0 °C (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa | 2.46 ± 0.10 (Predicted) | [1] |

Spectroscopic and Computational Data

| Property | Value | Reference(s) |

| Refractive Index | 1.4970 (Estimate) | [1] |

| LogP (Octanol-Water) | 3.310 | [4] |

| SMILES | C1=CC(=C(C=C1Br)C(=O)O)Br | [1] |

| InChI | InChI=1S/C7H4Br2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | [1] |

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its two bromine atoms and the carboxylic acid group.

The bromine atoms can be selectively functionalized through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a wide range of substituted benzoic acid derivatives. The carboxylic acid group can undergo standard transformations such as esterification and amidation.

This trifunctional nature makes this compound a key starting material in the synthesis of biologically active molecules. It is used as an intermediate in the preparation of benzo[c]chromenone and benzo[c]chromene derivatives, which have shown potential as estrogen β-receptor-selective agonists.[1] Furthermore, it is a crucial component in the synthesis of aminopyridine-based c-Jun N-terminal kinase (JNK) inhibitors, which are being investigated for their therapeutic potential in various diseases.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of o-bromobenzoic acid.

Materials:

-

o-Bromobenzoic acid

-

Sodium bromide (NaBr)

-

Sodium periodate (NaIO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetic acid

-

Water

-

Ice

Procedure:

-

Prepare a solution of sodium periodate (4.3 g, 19.9 mmol) in a mixture of 30 mL of water and 18 mL of acetic acid.[1]

-

In a reaction flask, add o-bromobenzoic acid (10 g, 49.7 mmol) and sodium bromide (5.1 g, 49.7 mmol) to the prepared sodium periodate solution.[1]

-

Heat the reaction mixture to 30°C.[1]

-

Slowly add 4.4 mL of concentrated sulfuric acid dropwise to the reaction mixture.[1]

-

After the addition is complete, raise the temperature to 50°C and maintain it for 2-3 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.[1]

-

Collect the solid product by filtration.[1]

-

Wash the filter cake several times with cold water.[1]

-

The resulting this compound can be further purified by crystallization from water or ethanol.[1]

Suzuki-Miyaura Coupling of this compound (Representative Protocol)

This protocol is adapted from a general procedure for the Suzuki coupling of aryl bromides.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent (e.g., a mixture of toluene and water, or dioxane)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-5 mol%).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound (Representative Protocol)

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide.

Materials:

-

This compound derivative (e.g., methyl 2,5-dibromobenzoate)

-

Amine (e.g., a primary or secondary amine)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1-5 mol%).

-

Add the base (1.5-2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the anhydrous solvent, followed by the this compound derivative (1.0 equiv.) and the amine (1.1-1.2 equiv.).

-

Heat the reaction mixture to 80-120°C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Synthesis Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships involving this compound.

Caption: Synthetic routes to an aminopyridine-based JNK inhibitor from this compound.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[3] It should be stored in a dry, well-ventilated place.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule with significant applications in the development of new pharmaceuticals. Its ability to undergo selective cross-coupling reactions at its bromine-substituted positions makes it an invaluable starting material for the synthesis of complex, biologically active compounds such as JNK inhibitors and estrogen receptor modulators. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the use of this compound in their synthetic endeavors.

References

- 1. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dibromobenzoic Acid (CAS 610-71-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,5-Dibromobenzoic acid, a key chemical intermediate in various fields of scientific research and development. It covers its chemical and physical properties, synthesis and purification methods, key applications, and relevant biological pathways.

Core Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. It presents as an off-white or light yellow crystalline powder.[1][2] Its core properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference(s) |

| CAS Number | 610-71-9 | [3][4] |

| Molecular Formula | C₇H₄Br₂O₂ | [3][4] |

| Molecular Weight | 279.91 g/mol | [5][6] |

| IUPAC Name | This compound | [3][6] |

| Appearance | Off-white to pale cream powder/crystal | [1][7] |

| Melting Point | 151-159 °C | [1][5][8] |

| Boiling Point | 344.6 ± 32.0 °C (Predicted) | [1][9] |

| Flash Point | 162.2 °C | [10][11] |

| Solubility | Soluble in Methanol, Ethanol, Ether, Acetic Acid, and Hot Water | [1][2] |

| pKa | 2.46 ± 0.10 (Predicted) | [1] |

| InChI Key | SQQKOTVDGCJJKI-UHFFFAOYSA-N | [3] |

| SMILES | OC(=O)C1=CC(Br)=CC=C1Br | [3] |

Synthesis and Purification

This compound is typically synthesized through the bromination of a benzoic acid precursor. A common and effective laboratory-scale synthesis protocol is detailed below.

Experimental Protocol: Synthesis from o-Bromobenzoic Acid

This protocol outlines the synthesis of this compound via the oxidative bromination of 2-Bromobenzoic acid.[1][12]

Materials:

-

o-Bromobenzoic acid

-

Sodium bromide (NaBr)

-

Sodium periodate (NaIO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetic acid

-

Deionized water

-

Ice

Procedure:

-

Prepare the Oxidant Solution: Dissolve 4.3 g (19.9 mmol) of sodium periodate in a solvent mixture of 30 mL of water and 18 mL of acetic acid.

-

Combine Reactants: In a suitable reaction flask, add 10 g (49.7 mmol) of o-bromobenzoic acid and 5.1 g (49.7 mmol) of sodium bromide to the prepared sodium periodate solution.

-

Initiate Reaction: Heat the reaction mixture to 30°C. Slowly add 4.4 mL of concentrated sulfuric acid dropwise to the mixture.

-

Reaction Progression: After the addition of sulfuric acid is complete, raise the temperature to 50°C and maintain it for 2-3 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Product Precipitation: Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the solid product.

-

Isolation and Washing: Collect the precipitated solid by filtration. Wash the filter cake several times with cold water to remove impurities.

-

Drying: Dry the final product. This procedure typically yields approximately 11.9 g (85.6% yield) of this compound.[1][12]

Figure 1: General workflow for the synthesis of this compound.

Purification Method

For applications requiring high purity, this compound can be further purified by recrystallization.[1][12]

Protocol: Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., water or ethanol).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Key Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

-

Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notable examples include its use in preparing:

-

Estrogen β-receptor (ERβ) selective agonists: Derivatives such as benzo[c]chromenones and benzo[c]chromenes are synthesized using this acid.[12][13] These compounds are investigated for their potential in hormone-related therapies.

-

c-Jun N-terminal kinase (JNK) inhibitors: It is used to synthesize aminopyridine-based JNK inhibitors, which are explored for their therapeutic potential in inflammatory diseases and neurodegenerative disorders.[12][13]

-

Flecainide: This compound is an antiarrhythmic drug, and this compound is used as an intermediate in its synthesis.[13]

-

-

Materials Science: The compound is utilized in the synthesis of functional polyphenylenes through nickel(0)-catalyzed polymerization reactions.[5]

-

Electrochemistry: It has been a subject of study in electrochemical hydrodebromination research.[5]

Role in Biological Signaling Pathways

The utility of this compound as a synthetic precursor for drug development stems from the biological importance of the target molecules. The derivatives of this acid modulate key signaling pathways implicated in various diseases.

Estrogen Receptor β (ERβ) Signaling

ERβ is a nuclear receptor that, upon activation by a ligand (like an estrogen or a selective agonist), modulates gene expression.[3][12] The classical or genomic signaling pathway involves the receptor binding to Estrogen Response Elements (EREs) in the DNA, leading to the transcription of target genes.[9] Agonists derived from this compound are designed to selectively activate this pathway, which can have tissue-specific therapeutic effects, for instance, in suppressing cancer cell proliferation.[10]

Figure 2: Classical signaling pathway of an Estrogen Receptor β (ERβ) agonist.

c-Jun N-terminal Kinase (JNK) Signaling

The JNK pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade.[14] It is primarily activated by stress stimuli such as cytokines and UV irradiation.[8] The pathway involves a three-tiered kinase cascade (MAPKKK -> MAPKK -> MAPK) that culminates in the phosphorylation and activation of transcription factors like c-Jun.[5] Dysregulation of this pathway is linked to inflammatory diseases and cancer.[4] Inhibitors derived from this compound are designed to block this cascade, thereby preventing the downstream effects of stress signaling.

References

- 1. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]

- 11. helixchrom.com [helixchrom.com]

- 12. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Synthesis of 2,5-Dibromobenzoic Acid from o-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dibromobenzoic acid, a valuable intermediate in the preparation of various biologically active molecules, starting from o-bromobenzoic acid. The document details experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its derivatives have been utilized as estrogen β-receptor-selective agonists and as c-Jun N-terminal kinase (JNK) inhibitors.[1] This guide focuses on the direct electrophilic bromination of o-bromobenzoic acid, a common and effective route to obtain the desired 2,5-disubstituted product. The directing effects of the carboxyl and bromo substituents on the aromatic ring guide the incoming electrophile to the desired position.

Reaction and Mechanism

The synthesis of this compound from o-bromobenzoic acid is an electrophilic aromatic substitution reaction. The carboxylic acid group is a meta-directing deactivator, while the bromine atom is an ortho-, para-directing deactivator. The substitution pattern is therefore a result of the interplay of these directing effects. The primary method detailed involves the use of a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a strong acid catalyst like sulfuric acid.

The reaction proceeds via the generation of an electrophilic bromine species, which then attacks the electron-rich aromatic ring of o-bromobenzoic acid. The presence of sulfuric acid enhances the electrophilicity of the brominating agent.

Quantitative Data Summary

The following tables summarize the quantitative data from a representative synthesis of this compound using N-bromosuccinimide (NBS).

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Role |

| o-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 20.0 | 0.099 | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 19.8 | 0.111 | Brominating Agent |

| Sulfuric Acid | H₂SO₄ | 98.08 | 60.0 | - | Catalyst/Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 80.0 | - | Solvent |

| Ethanol | C₂H₅OH | 46.07 | 20 (mL) | - | Recrystallization Solvent |

Table 2: Reaction Conditions and Product Specifications

| Parameter | Value |

| Reaction Temperature | 25-30 °C |

| Reaction Time | 2 hours |

| Product Yield | 18.2 g (65.4%) |

| Product Purity (HPLC) | 98.1% |

| Appearance | Off-white powder/solid |

| Melting Point | 156-159 °C |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400MHz, CDCl₃) | δ: 11.16 (s, 1H), 8.24 (d, 1H), 7.85 (d, 1H), 7.69 (dd, 1H) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from o-bromobenzoic acid.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on a method described in the patent literature.[2]

Materials:

-

o-Bromobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid

-

Dichloromethane (DCM)

-

Ethanol

-

Ice water

-

Four-neck flask equipped with a thermometer and a stirrer

Procedure:

-

Reaction Setup: In a four-neck flask equipped with a thermometer and a stirrer, add 20.0 g of o-bromobenzoic acid.

-

Dissolution: Add 60.0 g of concentrated sulfuric acid and 80.0 g of dichloromethane (DCM) to the flask to dissolve the starting material.

-

Addition of Brominating Agent: To the solution, add 19.8 g of N-bromosuccinimide (NBS).

-

Reaction: Begin stirring the reaction mixture and maintain the internal temperature between 25-30 °C. Continue the reaction for 2 hours, during which a white-like solid may precipitate.

-

Quenching: After the reaction is complete (monitored by a suitable method like TLC or HPLC), pour the reaction mixture into ice water to quench the reaction.

-

Work-up: The quenched reaction mixture is then spin-dried and filtered to collect the crude product.

-

Purification: The crude solid is recrystallized from 20 mL of ethanol to yield the pure this compound.[2]

Method 2: Bromination using Sodium Periodate/Sodium Bromide

This alternative protocol utilizes a different brominating system.[1]

Materials:

-

o-Bromobenzoic acid

-

Sodium periodate (NaIO₄)

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid

-

Acetic acid

-

Water

-

Ice water

Procedure:

-

Preparation of Oxidant Solution: Prepare a solution of 4.3 g of sodium periodate in a mixture of 30 mL of water and 18 mL of acetic acid.

-

Reaction Setup: In a reaction flask, add 10 g of o-bromobenzoic acid and 5.1 g of sodium bromide to the prepared sodium periodate solution.

-

Reaction Initiation: Heat the mixture to 30°C and then slowly add 4.4 mL of concentrated sulfuric acid dropwise.

-

Reaction Progression: After the addition of sulfuric acid, raise the temperature to 50°C and maintain it for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the solid product.

-

Isolation and Washing: Collect the precipitated solid by filtration and wash the filter cake several times with cold water to obtain the crude this compound.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound using the NBS method.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2,5-Dibromobenzoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromobenzoic acid, a halogenated aromatic carboxylic acid with significant applications in organic synthesis and medicinal chemistry. This document details its molecular structure, physicochemical properties, and provides established experimental protocols for its synthesis and characterization. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Molecular Structure and Chemical Formula

This compound is a derivative of benzoic acid with two bromine atoms substituted at the 2 and 5 positions of the benzene ring. Its chemical structure and formula are fundamental to its reactivity and physical properties.

Chemical Formula: C₇H₄Br₂O₂[1]

IUPAC Name: this compound[2]

CAS Registry Number: 610-71-9[2]

Molecular Weight: 279.91 g/mol [2][3]

SMILES: C1=CC(=C(C=C1Br)C(=O)O)Br[2]

InChI Key: SQQKOTVDGCJJKI-UHFFFAOYSA-N[1]

Below is a diagram representing the molecular structure of this compound, generated using the DOT language.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| Appearance | Off-white to yellow crystalline powder | [4] |

| Melting Point | 156-159 °C | [3][5] |

| Boiling Point | 344.6 ± 32.0 °C (Predicted) | [3][5] |

| Solubility | Soluble in methanol, ethanol, ether, acetic acid, and hot water. | [4] |

| pKa | 2.46 ± 0.10 (Predicted) | [3][5] |

| Density | 1.966 g/cm³ (Estimate) | [3] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of o-bromobenzoic acid.

Materials:

-

o-Bromobenzoic acid

-

Sodium periodate

-

Sodium bromide

-

Concentrated sulfuric acid

-

Acetic acid

-

Water

-

Ice

-

Prepare a solution of sodium periodate (4.3 g, 19.9 mmol) in a mixture of 30 mL of water and 18 mL of acetic acid.

-

In a reaction flask, add 10 g (49.7 mmol) of o-bromobenzoic acid and 5.1 g (49.7 mmol) of sodium bromide to the prepared sodium periodate solution.

-

Heat the reaction mixture to 30°C.

-

Slowly add 4.4 mL of concentrated sulfuric acid dropwise to the mixture.

-

After the addition is complete, raise the temperature to 50°C and maintain it for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the solid product.

-

Collect the solid by filtration and wash the filter cake several times with cold water.

-

The resulting product is this compound. The reported yield is approximately 85.6%.[3][5]

-

The crude product can be purified by recrystallization from water or ethanol.

Characterization Protocols

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound by identifying the chemical environment of its protons.

Instrument: 400 MHz NMR Spectrometer

Solvent: Chloroform-d (CDCl₃)

Procedure:

-

Dissolve a small sample of this compound in CDCl₃.

-

Acquire the ¹H NMR spectrum.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Expected Chemical Shifts (δ): [6]

-

11.16 ppm (s, 1H): Corresponds to the acidic proton of the carboxylic acid group.

-

8.24 ppm (d, 1H): Aromatic proton.

-

7.85 ppm (d, 1H): Aromatic proton.

-

7.69 ppm (dd, 1H): Aromatic proton.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Instrument: FT-IR Spectrometer

Sample Preparation: KBr pellet method or as a thin film.

Procedure:

-

Prepare the sample according to the chosen method (e.g., mix with KBr and press into a pellet).

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Expected Characteristic Absorption Bands:

-

~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

-

~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid.

-

Below 800 cm⁻¹: C-Br stretching.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Technique: Electron Ionization (EI)

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer.

-

Acquire the mass spectrum.

-

Analyze the molecular ion peak and the fragmentation pattern.

Expected Results:

-

Molecular Ion Peak (M⁺): A cluster of peaks around m/z 278, 280, and 282, corresponding to the isotopic distribution of the two bromine atoms.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups such as -OH, -COOH, and Br.

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a chemical intermediate, its derivatives have shown significant biological activities. For instance, it is a precursor for the synthesis of compounds that act as estrogen β-receptor-selective agonists and c-Jun N-terminal kinase (JNK) inhibitors.[3][5]

Derivatives of closely related benzoic acids, such as 2-morpholinobenzoic acid, have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). Inhibition of PC-PLC can impact downstream signaling pathways involved in cellular proliferation, including the Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[7]

Below is a conceptual workflow diagram illustrating the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable building block in organic synthesis, with well-established protocols for its preparation and characterization. Its physicochemical properties make it suitable for a variety of chemical transformations. The biological activities exhibited by its derivatives highlight its importance in the field of medicinal chemistry and drug discovery. This guide provides essential technical information to support further research and application of this versatile compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H4Br2O2 | CID 11891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 610-71-9 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 610-71-9 [chemicalbook.com]

- 6. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 7. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,5-Dibromobenzoic Acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available literature lacks specific quantitative solubility data for 2,5-Dibromobenzoic acid in common organic solvents. This guide synthesizes the available qualitative information and provides comprehensive, adaptable experimental protocols for researchers to determine these values. The principles and methodologies outlined are based on established practices for analogous benzoic acid derivatives.

Introduction

This compound is a halogenated derivative of benzoic acid. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in various fields, including organic synthesis and pharmaceutical development. The "like dissolves like" principle suggests that its solubility will be influenced by the polarity of the solvent. The presence of two bromine atoms and a carboxylic acid group gives the molecule both hydrophobic and hydrophilic characteristics, suggesting a nuanced solubility profile across different organic solvents. While one source indicates that this compound is soluble in methanol, quantitative data is not provided.[1]

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative data for the solubility of this compound in a range of organic solvents at various temperatures. The following table summarizes the available qualitative information and provides a template for researchers to populate as they generate experimental data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | Ambient | Data Not Available | Soluble[1] |

| Ethanol | Ambient | Data Not Available | Expected to be soluble |

| Acetone | Ambient | Data Not Available | Expected to be soluble |

| Ethyl Acetate | Ambient | Data Not Available | Expected to be soluble |

| Dichloromethane | Ambient | Data Not Available | Expected to be soluble |

| Toluene | Ambient | Data Not Available | Expected to have lower solubility |

| Hexane | Ambient | Data Not Available | Expected to be poorly soluble |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are adapted from standard laboratory practices for similar organic compounds.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

3.1.1. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed container.

-

Equilibrate the mixture by agitating it (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

3.1.2. Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the supernatant (the saturated solution) from the excess solid by filtration or centrifugation. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

3.1.3. Solvent Evaporation and Quantification:

-

Accurately transfer a known mass or volume of the clear, saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the acid) until a constant weight of the dried this compound residue is obtained.

3.1.4. Calculation:

-

The solubility is calculated as the mass of the dissolved this compound per a given mass or volume of the solvent (e.g., g/100 mL).

Isothermal Shake-Flask Method followed by HPLC Analysis

This is a highly accurate method for determining solubility, particularly for compounds that are UV-active.

3.2.1. Preparation of Saturated Solution:

-

As described in the gravimetric method, prepare a saturated solution by adding an excess of this compound to the solvent and allowing it to equilibrate at a constant temperature with agitation.

3.2.2. Sampling and Dilution:

-

Withdraw a precise volume of the clear, saturated supernatant.

-

If necessary, dilute the sample with a suitable solvent to a concentration that falls within the linear range of the High-Performance Liquid Chromatography (HPLC) calibration curve.

3.2.3. Quantification via HPLC:

-

Analyze the diluted sample using a validated HPLC method. A reverse-phase C18 column is often suitable for benzoic acid derivatives.

-

The concentration of this compound in the sample is determined by comparing its peak area to a pre-established calibration curve of known concentrations.

3.2.4. Calculation:

-

The solubility is calculated from the measured concentration, taking into account any dilution factors, and is typically expressed in units such as mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: A general workflow for determining the solubility of this compound.

References

Technical Guide: Physicochemical Characterization of 2,5-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key physicochemical property of 2,5-Dibromobenzoic acid: its melting point. This document outlines the experimentally determined melting point, a detailed protocol for its measurement, and relevant safety information.

Data Presentation: Melting Point of this compound

The melting point of this compound is a critical parameter for its identification, purity assessment, and handling in a laboratory setting. Below is a summary of its reported melting point from various sources.

| Parameter | Value | Source |

| Melting Point | 156-159 °C | ChemicalBook[1], Sigma-Aldrich |

| Melting Point | 157 °C | Parchem[2] |

| Melting Point | 155 °C | Stenutz[3] |

| Melting Point | 155.0 to 159.0 °C | Tokyo Chemical Industry Co., Ltd. |

Note: The variation in the reported melting point range can be attributed to differences in the purity of the sample and the experimental method used for determination. A narrow melting point range is indicative of a high degree of purity.[4]

Experimental Protocol: Melting Point Determination

The following protocol describes a standard method for determining the melting point of a crystalline organic compound such as this compound using a capillary melting point apparatus.

1. Materials and Equipment:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp)

-

Melting point capillary tubes (sealed at one end)

-

Mortar and pestle or spatula for sample pulverization

-

Watch glass

2. Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[5]

-

Handle this compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

-

This compound is classified as a skin and eye irritant.[6] In case of contact, rinse the affected area thoroughly with water.[7]

-

Dispose of used capillary tubes in a designated glass waste container.[8]

3. Sample Preparation:

-

Place a small amount of crystalline this compound on a clean, dry watch glass.

-

Using a spatula or a mortar and pestle, carefully crush the crystals into a fine powder.[8] This ensures uniform packing and heat transfer within the capillary tube.

4. Loading the Capillary Tube:

-

Press the open end of a melting point capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[4]

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample down into the bottom of the tube.[4]

-

The packed sample height should be approximately 2-3 mm.

5. Melting Point Measurement:

-

Preliminary (Rapid) Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate of the melting point.

-

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Insert a new packed capillary tube.

-

Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid is observed (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

6. Post-Measurement:

-

Turn off and allow the melting point apparatus to cool down.

-

Properly dispose of the used capillary tube.

Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound CAS#: 610-71-9 [m.chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. This compound [stenutz.eu]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | C7H4Br2O2 | CID 11891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 610-71-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dibromobenzoic Acid

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2,5-dibromobenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document outlines the predicted spectral data, a detailed experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure and proton signaling pathways.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure, established principles of NMR spectroscopy, and comparison with data from analogous compounds. The electron-withdrawing effects of the two bromine atoms and the carboxylic acid group significantly influence the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Predicted Coupling Constant (J) (Hz) | Integration |

| H-3 | 7.8 - 8.0 | Doublet (d) | J ≈ 2.0 - 2.5 Hz (⁴J) | 1H |

| H-4 | 7.5 - 7.7 | Doublet of Doublets (dd) | J ≈ 8.5 - 9.0 Hz (³J), J ≈ 2.0 - 2.5 Hz (⁴J) | 1H |

| H-6 | 7.6 - 7.8 | Doublet (d) | J ≈ 8.5 - 9.0 Hz (³J) | 1H |

| -COOH | > 10.0 | Broad Singlet (br s) | - | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region and a broad signal for the carboxylic acid proton at a significantly downfield shift.

-

H-3: This proton is situated between the carboxylic acid and a bromine atom. It is expected to appear as a doublet due to meta-coupling with H-4.

-

H-4: This proton is flanked by a bromine atom and a hydrogen atom. It should present as a doublet of doublets, arising from ortho-coupling with H-6 and meta-coupling with H-3.

-

H-6: This proton is adjacent to a bromine atom and is expected to be a doublet due to ortho-coupling with H-4.

-

-COOH: The carboxylic acid proton is acidic and its signal is typically broad and located far downfield. Its chemical shift is highly dependent on the solvent, concentration, and temperature.

Visualizing the Molecular Structure and Proton Relationships

The following diagrams illustrate the chemical structure of this compound with proton labeling and the signaling pathway of the aromatic protons.

Caption: Molecular structure of this compound with labeled protons.

Caption: Proton coupling relationships in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard methodology for the acquisition of a ¹H NMR spectrum of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic acids.[1][2] DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to observe the exchangeable carboxylic acid proton.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[1]

-

Homogenization: Cap the NMR tube and gently agitate or vortex it to ensure the complete dissolution of the sample. If necessary, gentle warming in a water bath can aid dissolution.

Instrument Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.[1][3]

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is indicated by a narrow and symmetrical solvent peak.[4]

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Spectral Width: A typical spectral width for a ¹H NMR spectrum is -2 to 12 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is usually adequate.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds between pulses is recommended. For quantitative analysis, a longer delay might be necessary to ensure full relaxation of all protons.

-

Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing: Phase the spectrum to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative ratios of the protons.

-

Peak Picking: Identify the chemical shift of each peak.

References

In-Depth Technical Guide to the 13C NMR Spectral Data of 2,5-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-dibromobenzoic acid. It includes predicted chemical shift data, a detailed experimental protocol for data acquisition, and workflow diagrams to illustrate the molecular structure and experimental process. This document is intended to serve as a valuable resource for researchers in chemistry, pharmacology, and materials science who are working with or characterizing this compound.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been estimated using computational prediction tools. These predicted values provide a reliable reference for the identification and characterization of the compound. The seven carbon atoms in the molecule are chemically distinct and therefore exhibit seven unique signals in the 13C NMR spectrum.

The predicted chemical shifts are summarized in the table below. The carbon atoms are numbered according to standard IUPAC nomenclature, as illustrated in the molecular structure diagram.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 134.8 |

| C2 | 123.0 |

| C3 | 138.8 |

| C4 | 133.7 |

| C5 | 122.9 |

| C6 | 133.0 |

| C=O | 168.0 |

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the NMR data table.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Protocol

The following section outlines a standard experimental protocol for acquiring the 13C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: A suitable deuterated solvent is chosen for the analysis. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic carboxylic acids.

-

Sample Weighing: Approximately 50 mg of solid this compound is accurately weighed.[1]

-

Dissolution: The weighed sample is dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

-

Transfer to NMR Tube: The resulting solution is carefully transferred into a standard 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present in the solution, it should be filtered through a small plug of glass wool in a Pasteur pipette to prevent magnetic field inhomogeneities.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The data is acquired using a modern NMR spectrometer, typically with a field strength of 400 MHz or higher for protons.

-

Spectrometer Setup:

-

The sample is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve high homogeneity.

-

The probe is tuned and matched to the 13C frequency.

-

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment is used (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 220 ppm is set to ensure all carbon signals are observed.[3]

-

Acquisition Time (AQ): Typically set between 1 to 4 seconds.[4]

-

Relaxation Delay (D1): A delay of 1-2 seconds is commonly used for qualitative spectra.[3]

-

Number of Scans (NS): A sufficient number of scans (e.g., 1024 or more) are acquired to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.

-

Temperature: The experiment is usually conducted at room temperature (approximately 298 K).

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm or by referencing to the residual solvent peak.

-

Peak Picking: The chemical shifts of the individual peaks are determined.

Experimental Workflow

The following diagram illustrates the general workflow for the acquisition and processing of the 13C NMR spectrum.

Caption: General workflow for 13C NMR spectroscopy.

References

FT-IR Spectrum Analysis of 2,5-Dibromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,5-Dibromobenzoic acid. This document outlines the key spectral features, provides detailed experimental protocols for sample analysis, and presents the data in a clear, tabular format for easy interpretation and comparison.

Introduction to FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. For this compound (C₇H₄Br₂O₂), a substituted aromatic carboxylic acid, FT-IR analysis reveals characteristic vibrational modes of the phenyl ring, the carboxylic acid group, and the carbon-bromine bonds. Understanding these spectral features is crucial for quality control, reaction monitoring, and characterization in various research and development settings, including pharmaceutical synthesis where benzoic acid derivatives are common intermediates.

The molecular structure of this compound, with its key functional groups, is the basis for interpreting its infrared spectrum. The spectrum is largely influenced by the vibrational modes of the carboxylic acid dimer formed through intermolecular hydrogen bonding.

Data Presentation: FT-IR Peak Analysis

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to specific molecular vibrations. The quantitative data, including wavenumber, intensity, and vibrational assignment, is summarized in the table below. This data is compiled from the analysis of the spectrum obtained from the NIST Chemistry WebBook and comparative analysis with related substituted benzoic acids.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3100 - 2500 | Broad, Strong | O-H stretching (in hydrogen-bonded dimer) | Carboxylic Acid |

| ~3080 | Medium | C-H stretching | Aromatic Ring |

| ~1700 | Strong, Sharp | C=O stretching (in dimer) | Carboxylic Acid |

| ~1580 | Medium | C=C stretching | Aromatic Ring |

| ~1470 | Medium | C=C stretching | Aromatic Ring |

| ~1420 | Medium | In-plane O-H bending coupled with C-O stretching | Carboxylic Acid |

| ~1300 | Medium | In-plane O-H bending coupled with C-O stretching | Carboxylic Acid |

| ~1200 | Medium | C-O stretching | Carboxylic Acid |

| ~920 | Broad, Medium | Out-of-plane O-H bending (dimer) | Carboxylic Acid |

| ~820 | Strong | C-H out-of-plane bending | Aromatic Ring |

| ~740 | Strong | C-Br stretching | Carbon-Halogen |

| ~680 | Medium | C-Br stretching | Carbon-Halogen |

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Interpretation of Key Spectral Features

The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group and the substituted benzene ring.

-

O-H Stretching: A very broad and intense absorption band is observed in the region of 3100-2500 cm⁻¹. This is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[1][2]

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.[2]

-

C=O Stretching: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in the carboxylic acid dimer.[1] Conjugation with the aromatic ring and the presence of electron-withdrawing bromine atoms influence the exact position of this band.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to several bands of medium intensity in the 1600-1450 cm⁻¹ region.

-

C-O Stretching and O-H Bending: The region between 1450 cm⁻¹ and 1200 cm⁻¹ contains coupled vibrations of the C-O stretching and in-plane O-H bending of the carboxylic acid group.

-

Out-of-Plane O-H Bending: A broad band around 920 cm⁻¹ is assigned to the out-of-plane bending of the hydrogen-bonded O-H group.

-

C-H Out-of-Plane Bending: The strong absorption around 820 cm⁻¹ is indicative of the out-of-plane C-H bending vibrations of the substituted benzene ring. The position of this band can provide information about the substitution pattern.

-

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear at lower wavenumbers, typically in the 750-550 cm⁻¹ range. The bands observed around 740 cm⁻¹ and 680 cm⁻¹ are assigned to these vibrations.

Experimental Protocols

Accurate and reproducible FT-IR spectra are highly dependent on proper sample preparation. For a solid compound like this compound, several methods can be employed.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality spectra of solid samples.

-

Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the powdered this compound directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the pressure clamp to ensure good contact with the crystal surface.

-

Analysis: Acquire the FT-IR spectrum.

Thin Solid Film Method

This method involves dissolving the sample in a volatile solvent and depositing it onto an IR-transparent window.

-

Dissolution: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., acetone or methylene chloride) in which it is soluble.

-

Deposition: Place a drop of the solution onto a clean, IR-transparent salt plate (e.g., KBr or NaCl).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Analysis: Mount the plate in the spectrometer's sample holder and acquire the spectrum.

Workflow for FT-IR Analysis of this compound

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of this compound.

Caption: Workflow for the FT-IR analysis of this compound.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to effectively utilize FT-IR spectroscopy for the analysis of this compound. The provided data and protocols can serve as a valuable resource for quality control, structural elucidation, and further research involving this compound.

References

Mass Spectrometry of 2,5-Dibromobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,5-Dibromobenzoic acid (C7H4Br2O2), a compound relevant in various fields of chemical synthesis and pharmaceutical research. This document details the expected fragmentation patterns under electron ionization (EI), provides a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and outlines a typical workflow for its identification.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of two bromine atoms (approximately equal natural abundance of 79Br and 81Br). The molecular ion peak and key fragments are summarized below.

Key Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center.[1] The most significant peaks are presented in the table below. The molecular weight of this compound is 279.913 g/mol .[1]

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Notes |

| 282 | [C7H4Br2O2]+• | ~50 | Molecular ion (M+4 peak with two 81Br) |

| 280 | [C7H4Br2O2]+• | 100 | Molecular ion (M+2 peak with one 79Br and one 81Br) - Base Peak [2] |

| 278 | [C7H4Br2O2]+• | ~50 | Molecular ion (M•+ peak with two 79Br)[2] |

| 265 | [C7H3Br2O]+ | ~45 | Loss of -OH group (M-17) with one 79Br and one 81Br |

| 263 | [C7H3Br2O]+ | ~90 | Loss of -OH group (M-17) with two 79Br[2] |

| 237 | [C6H3Br2]+ | ~30 | Loss of -COOH group (M-45) with one 79Br and one 81Br |

| 235 | [C6H3Br2]+ | ~15 | Loss of -COOH group (M-45) with two 79Br |

| 202 | [C7H4BrO2]+ | ~20 | Loss of a Br atom (M-79/81) |

| 185 | [C6H4Br]+ | ~15 | Loss of a Br atom and -COOH group |

| 157 | [C6H3Br]+ | ~10 | Loss of a Br atom and -COOH group, followed by loss of H |

| 122 | [C7H4O2]+ | <5 | Loss of two Br atoms |

| 105 | [C6H5CO]+ | <5 | Benzoyl cation from cleavage |

| 77 | [C6H5]+ | <10 | Phenyl cation |

Relative intensities are estimated from the NIST WebBook digitized spectrum and may not be exact.

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows predictable pathways for aromatic carboxylic acids. The primary fragmentation events include the loss of the hydroxyl (-OH) and carboxyl (-COOH) functional groups, as well as the cleavage of the carbon-bromine bonds.

Caption: Major fragmentation pathways of this compound.

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the identification and quantification of the analyte in a research setting.

Sample Preparation

Due to the polar nature and relatively low volatility of carboxylic acids, derivatization is often required for successful GC-MS analysis. Esterification, typically methylation, is a common approach.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethyl acetate) to create a 1 mg/mL stock solution.

-

Derivatization (Methylation):

-

To 1 mL of the stock solution, add 2 mL of a derivatizing agent such as 14% Boron Trifluoride in methanol.

-

Seal the vial and heat the mixture at 60°C for 30 minutes.

-

After cooling to room temperature, add 1 mL of water and 1 mL of hexane.

-

Vortex the mixture for 1 minute and allow the layers to separate.

-

Carefully transfer the upper hexane layer, containing the methylated analyte, to a clean vial for GC-MS analysis.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of the derivatized this compound.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | 50 - 400 amu |

| Solvent Delay | 3 minutes |

Workflow for Compound Identification

The general workflow for the identification of a small molecule like this compound using mass spectrometry involves several key steps, from sample preparation to data analysis and confirmation.

Caption: General workflow for small molecule identification via GC-MS.

References

Acidity and pKa of 2,5-Dibromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 2,5-dibromobenzoic acid. It includes a compilation of available quantitative data, detailed experimental protocols for pKa determination, and a discussion of the structural factors influencing its acidic properties. This document is intended to serve as a valuable resource for professionals in research, chemical sciences, and pharmaceutical development.

Quantitative Data on Acidity

| Compound | pKa | Data Type |

| Benzoic Acid | 4.20 | Experimental |

| 2-Bromobenzoic Acid | 2.85 | Experimental |

| 3-Bromobenzoic Acid | 3.81 | Experimental |

| 4-Bromobenzoic Acid | 3.97[1] | Experimental |

| This compound | 2.46 ± 0.10 | Predicted [2] |

Factors Influencing the Acidity of this compound

The acidity of substituted benzoic acids is primarily influenced by the electronic effects of the substituents on the benzene ring. These effects, namely the inductive effect and the resonance effect, can either stabilize or destabilize the carboxylate anion formed upon deprotonation.

-

Inductive Effect: Bromine is an electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carboxylate group, stabilizing the negative charge and thereby increasing the acidity of the molecule. In this compound, the presence of two bromine atoms significantly enhances this electron-withdrawing effect compared to monosubstituted bromobenzoic acids. The proximity of the bromine atom at the ortho position (position 2) to the carboxylic acid group results in a particularly strong inductive effect.

-

Resonance Effect: While bromine has lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect), this effect is generally weaker than its inductive effect. The resonance effect tends to decrease acidity by increasing electron density on the carboxylate group. However, in the case of halogens, the inductive effect is dominant in determining the acidity of benzoic acids.

The predicted pKa of 2.46 for this compound, which is significantly lower than that of benzoic acid (pKa 4.20), is consistent with the strong electron-withdrawing nature of the two bromine substituents. The increased acidity compared to monosubstituted bromobenzoic acids is also expected due to the additive inductive effects of the two bromine atoms.

Experimental Protocols for pKa Determination

The pKa of an acidic compound like this compound can be experimentally determined using various methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[3][4] It involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the acid while monitoring the pH using a calibrated pH electrode. The pKa is determined from the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. Due to its limited water solubility, a co-solvent such as a methanol-water or ethanol-water mixture may be necessary.

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), free from carbonate.

-

Prepare buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00) for pH meter calibration.

-

-

Instrumentation:

-

A calibrated pH meter with a combination glass electrode.

-

A magnetic stirrer and stir bar.

-

A burette for the precise addition of the titrant.

-

-

Procedure:

-

Calibrate the pH meter using the standard buffer solutions.

-

Pipette a known volume of the this compound solution into a beaker.

-

If a co-solvent is used, ensure the electrode is suitable for use in that solvent system.

-

Begin stirring the solution and record the initial pH.

-

Add small, precise increments of the NaOH titrant from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve. This can be determined by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can also be used to determine pKa values, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[4][5] This method is advantageous when only small amounts of the compound are available or when the compound has low solubility.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

-

-

Instrumentation:

-

A UV-Vis spectrophotometer.

-

Matched quartz cuvettes.

-

A calibrated pH meter.

-

-

Procedure:

-

Prepare a series of solutions of this compound at a constant concentration in each of the prepared buffer solutions.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range. The acidic (protonated) and basic (deprotonated) forms of the molecule should have different absorbance spectra.

-

Identify the wavelength(s) at which the absorbance difference between the acidic and basic forms is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this sigmoid curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

-

Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the fully deprotonated (basic) form.

-

Conclusion